molecular formula C21H16N2O4 B4686669 3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone

3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone

Cat. No. B4686669
M. Wt: 360.4 g/mol
InChI Key: OEYGTLZACNWYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone, also known as DBF-NP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a synthetic small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce oxidative stress and DNA damage in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. It has also been shown to have low toxicity and high solubility in water. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents based on this compound. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.

Scientific Research Applications

3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and colitis.

properties

IUPAC Name

3-(dibenzofuran-3-ylamino)-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19(14-4-3-5-16(12-14)23(25)26)10-11-22-15-8-9-18-17-6-1-2-7-20(17)27-21(18)13-15/h1-9,12-13,22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYGTLZACNWYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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